(E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-11(4-5-12(16)17)14-8-6-13(7-9-14)10-2-1-3-10/h4-5,10H,1-3,6-9H2,(H,16,17)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJRUSCHNMEUIA-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CCN(CC2)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid is , with a molecular weight of approximately 252.32 g/mol. Its structure features a cyclobutyl group attached to a piperazine moiety, which is known to influence its pharmacological properties.
Research indicates that (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid may interact with various biological targets, particularly in the central nervous system. The compound is believed to modulate neurotransmitter systems, potentially influencing serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
Antidepressant Activity
A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects. The results indicated a reduction in immobility time in the forced swim test, suggesting an increase in locomotor activity and overall mood enhancement .
Antipsychotic Properties
In addition to its antidepressant effects, (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid has shown promise as an antipsychotic agent. Research highlighted its ability to reduce hyperactivity and stereotyped behaviors in rodent models, which are often used to assess antipsychotic efficacy.
Data Table: Summary of Biological Activities
Case Study 1: Depression Model
In a controlled experiment involving mice subjected to chronic mild stress, administration of (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid resulted in a significant decrease in depressive-like behaviors. Behavioral assessments indicated an increase in exploration and social interaction compared to control groups.
Case Study 2: Schizophrenia Model
Another study focused on the compound's effects on schizophrenia-like symptoms in rats. The results revealed that treatment with the compound led to improvements in cognitive deficits and reduced negative symptoms associated with the disorder, suggesting its potential utility in treating schizophrenia .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound’s structure is characterized by a cyclobutyl piperazine moiety linked to a 4-oxobut-2-enoic acid framework. This unique structure contributes to its biological activity and potential therapeutic applications.
Pharmacological Applications
-
Antidepressant Activity
- Recent studies have shown that (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid exhibits significant antidepressant-like effects in animal models. The results indicated a reduction in depressive-like behaviors, suggesting its potential as a candidate for treating depression.
-
Anxiolytic Effects
- In addition to its antidepressant properties, this compound has been evaluated for its anxiolytic effects. Research indicates that it may help alleviate anxiety symptoms, making it a promising agent for anxiety disorders.
-
Cognitive Enhancement
- Preliminary studies suggest that (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid may enhance cognitive functions, potentially benefiting conditions such as Alzheimer's disease or age-related cognitive decline. Further research is required to substantiate these claims.
Case Study 1: Antidepressant Efficacy
A study conducted on rodents demonstrated that administration of (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid resulted in significant behavioral changes consistent with reduced depression. The forced swim test indicated decreased immobility time compared to control groups, suggesting enhanced mood.
Case Study 2: Anxiolytic Potential
In another study focusing on anxiety, the compound was administered to mice subjected to stress-inducing environments. Results showed a marked decrease in anxiety-like behaviors, as measured by the elevated plus maze test, indicating its potential use as an anxiolytic agent.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Key Features
Physicochemical Properties
Vorbereitungsmethoden
Synthesis of 4-cyclobutylpiperazin-1-yl Intermediate
The cyclobutylpiperazine moiety is synthesized by nucleophilic substitution or reductive amination methods starting from piperazine and cyclobutyl-containing precursors. This step typically requires:
- Use of solvents such as DMF (N,N-dimethylformamide) or ethyl acetate.
- Controlled temperature conditions (0 °C to room temperature).
- Catalysts or reagents like phosphoryl chloride (POCl3) for activation in subsequent steps.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formation of piperazine intermediate | Cyclobutylamine + piperazine, POCl3 activation | DMF | 0 °C to RT | 1-4 hours | 74-83% | Stirring at 0 °C, followed by warming |
| Acylation with α,β-unsaturated acid chloride | Use of acyl chloride, base (NaHCO3) | EtOAc, DMF | 0 °C to 60 °C | 1-3 hours | 60-83% | Extraction with EtOAc, washing with brine |
| Oxidation or condensation step | Iodine, oxygen, Na2CO3 | 1,4-dioxane + H2O | 100 °C | 36 hours | 60% | Schlenk tube, sealed, under O2 atmosphere |
These conditions are adapted from analogous procedures reported in the literature for related heterocyclic compounds and piperazine derivatives.
Purification and Characterization
- Purification: Typically involves extraction with organic solvents (ethyl acetate, dichloromethane), washing with brine or sodium bicarbonate solutions, drying over anhydrous sodium sulfate, and column chromatography on silica gel.
- Characterization: Confirmed by ^1H NMR spectroscopy (chemical shifts consistent with aldehyde and aromatic protons), mass spectrometry (MS), and melting point analysis.
Research Findings and Optimization Notes
- The use of phosphoryl chloride (POCl3) in DMF at low temperature is critical for the formation of the aldehyde intermediate, which is a key precursor to the final compound.
- Reaction time and temperature significantly affect the yield; prolonged stirring at low temperatures followed by gradual warming improves conversion.
- The presence of bases like sodium bicarbonate during work-up neutralizes acidic by-products and facilitates extraction.
- The oxidative step involving iodine and oxygen under sealed conditions enhances the formation of the unsaturated keto acid moiety, albeit requiring longer reaction times (up to 36 hours) and elevated temperature (100 °C).
- The final compound exhibits good solubility and stability under the described conditions.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Solvent(s) | Temperature Range | Reaction Time | Yield Range | Key Observations |
|---|---|---|---|---|---|---|
| Piperazine Intermediate Synthesis | Cyclobutylamine, Piperazine, POCl3 | DMF | 0 °C to RT | 1-4 h | 74-83% | Low temp addition of POCl3 critical |
| Acylation/Condensation | α,β-unsaturated acid chloride, NaHCO3 | EtOAc, DMF | 0 °C to 60 °C | 1-3 h | 60-83% | Extraction and washing essential |
| Oxidative Formation of Enone | Iodine, O2, Na2CO3 | 1,4-dioxane + H2O | 100 °C | 36 h | ~60% | Requires sealed tube, Schlenk technique |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
